molecular formula C7H15ClN2 B6218737 1-{7-azabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride CAS No. 2742656-15-9

1-{7-azabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride

Cat. No.: B6218737
CAS No.: 2742656-15-9
M. Wt: 162.7
InChI Key:
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Description

1-{7-azabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various scientific and industrial applications. The compound’s structure features a seven-membered ring with a nitrogen atom, contributing to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-{7-azabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride typically involves several steps. One common method includes the reduction of a precursor compound using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under reflux conditions . The reaction mixture is then quenched with water and neutralized with sodium hydroxide (NaOH) before being extracted and purified.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-{7-azabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives.

Scientific Research Applications

1-{7-azabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, owing to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-{7-azabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

1-{7-azabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific bicyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{7-azabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride' involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": ["Cyclohexene", "Ammonia", "Hydrogen gas", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Methylamine"], "Reaction": ["1. Cyclohexene is reacted with ammonia in the presence of hydrogen gas and a catalyst to form 7-azabicyclo[2.2.1]heptane.", "2. The 7-azabicyclo[2.2.1]heptane is then reacted with hydrochloric acid to form 1-{7-azabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride.", "3. The product is purified by treatment with sodium hydroxide and methanol to remove any impurities." ] }

CAS No.

2742656-15-9

Molecular Formula

C7H15ClN2

Molecular Weight

162.7

Purity

95

Origin of Product

United States

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